molecular formula C15H21N5O B2731822 N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1355733-65-1

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

カタログ番号 B2731822
CAS番号: 1355733-65-1
分子量: 287.367
InChIキー: WWDOWBICYSSMOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis and lupus. This compound belongs to the class of drugs known as Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway that plays a crucial role in immune cell activation and inflammation.

作用機序

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting JAK1, JAK2, and TYK2, which are involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and interferon (IFN)-γ. These cytokines are known to play a crucial role in the pathogenesis of autoimmune diseases, and their inhibition by N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide leads to a reduction in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
In preclinical studies, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to effectively suppress the activity of JAK1, JAK2, and TYK2, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This inhibition has been shown to result in a significant reduction in disease activity in animal models of psoriasis, lupus, and other autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is its selectivity for JAK1, JAK2, and TYK2, which allows for a more targeted approach to the treatment of autoimmune diseases. However, like all drugs, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has some limitations, including the potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.

将来の方向性

There are several potential future directions for the development of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other JAK inhibitors for the treatment of autoimmune diseases. These include the identification of biomarkers that can predict response to treatment, the development of combination therapies that target multiple pathways involved in autoimmune diseases, and the exploration of new indications for JAK inhibitors beyond autoimmune diseases.
In conclusion, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. Its selective inhibition of JAK1, JAK2, and TYK2 has been shown to effectively reduce disease activity in preclinical studies, and further research is needed to determine its safety and efficacy in humans. With continued research and development, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other JAK inhibitors may provide a more targeted and effective approach to the treatment of autoimmune diseases.

合成法

The synthesis of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves several steps, including the preparation of key intermediates and the coupling of the pyrimidine and piperidine moieties. The process is carried out using standard organic chemistry techniques and has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed this compound.

科学的研究の応用

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to effectively suppress the activity of JAK1, JAK2, and TYK2, which are key enzymes involved in the JAK-STAT signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of autoimmune diseases.

特性

IUPAC Name

N-(1-cyanobutyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-2-4-13(11-16)19-14(21)12-5-9-20(10-6-12)15-17-7-3-8-18-15/h3,7-8,12-13H,2,4-6,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDOWBICYSSMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。